molecular formula C18H19ClN2O B2730130 3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane CAS No. 1795302-69-0

3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane

Cat. No.: B2730130
CAS No.: 1795302-69-0
M. Wt: 314.81
InChI Key: JSZGODVIOFYLQT-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane is a fascinating chemical compound used in diverse scientific research. Its unique structure allows for versatile applications, making it an invaluable tool in fields like pharmaceutical development, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane typically involves the reaction of 4-chlorobenzylamine with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal, and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-3-yl)methanone
  • (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-2-yl)methanone

Uniqueness

3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane stands out due to its unique combination of a chlorophenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-17-6-4-14(5-7-17)16-3-1-2-12-21(13-16)18(22)15-8-10-20-11-9-15/h4-11,16H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZGODVIOFYLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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